4-(Piperidin-4-yl)pyridin-2-amine dihydrochloride
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Overview
Description
4-(Piperidin-4-yl)pyridin-2-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring attached to a pyridine ring, with an amine group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)pyridin-2-amine dihydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems. These methods are designed to be cost-effective and efficient, ensuring high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce piperidine derivatives with altered functional groups .
Scientific Research Applications
4-(Piperidin-4-yl)pyridin-2-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Piperidin-4-yl)pyridin-2-amine dihydrochloride can be compared with other similar compounds, such as:
2-(Piperidin-4-yl)pyridin-4-amine dihydrochloride: Similar structure but with different substitution patterns on the pyridine ring.
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Contains a phenyl group instead of a pyridine ring.
N-(5-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride: Features a methyl group on the pyridine ring.
These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C10H17Cl2N3 |
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Molecular Weight |
250.17 g/mol |
IUPAC Name |
4-piperidin-4-ylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H15N3.2ClH/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8;;/h3,6-8,12H,1-2,4-5H2,(H2,11,13);2*1H |
InChI Key |
QQVIMDOUFQEJPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=NC=C2)N.Cl.Cl |
Origin of Product |
United States |
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